

An In-depth Technical Guide to LY2886721: A BACE1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY2886721

Cat. No.: B602832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2886721 is a potent and selective inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] By inhibiting BACE1, **LY2886721** reduces the production of amyloid-beta ($A\beta$) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **LY2886721**.

Chemical Structure and Identifiers

LY2886721 is a complex heterocyclic molecule. Its structure and key identifiers are summarized below.

Identifier	Value
IUPAC Name	N-(3-((4aS,7aS)-2-Amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][3][4]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide
SMILES String	<chem>FC1=CN=C(C=C1)C(NC2=CC=C(C([C@@]34--INVALID-LINK--(CSC(N)=N4)COC3)=C2)F)=O</chem>
InChI Key	NIDRNVHMMDAAIK-YPMLDQLKSA-N
Molecular Formula	C ₁₈ H ₁₆ F ₂ N ₄ O ₂ S
Molecular Weight	390.41 g/mol
CAS Number	1262036-50-9

Physicochemical Properties

A summary of the known physicochemical properties of **LY2886721** is presented in the table below. Data on melting and boiling points are not readily available in the public domain.

Property	Value	Source
logP	2.45	Chemaxon
pKa (Strongest Acidic)	11.55	Chemaxon
pKa (Strongest Basic)	7.48	Chemaxon
Polar Surface Area	89.6 Å ²	Chemaxon
Solubility in DMSO	≥ 16.67 mg/mL	[4]
Solubility in Water	Insoluble (< 0.1 mg/mL)	[1][3][4]
Solubility in Ethanol	Insoluble	[3]

Biological Properties and In Vitro Activity

LY2886721 is a potent inhibitor of BACE1 and its homolog BACE2. Its efficacy has been demonstrated in various in vitro assays, as detailed in the following tables.

Enzymatic Inhibition

Target	Assay Type	IC ₅₀ (nM)
Human BACE1	FRET Assay	20.3
Human BACE2	FRET Assay	10.2

Cellular Activity

Cell Line	Assay	Endpoint	EC ₅₀ (nM)
HEK293swe	ELISA	A β ₁₋₄₀ Reduction	18.5[1]
HEK293swe	ELISA	A β ₁₋₄₂ Reduction	19.7[1]
PDAPP Neuronal Cultures	ELISA	A β ₁₋₄₀ Reduction	~10
PDAPP Neuronal Cultures	ELISA	A β ₁₋₄₂ Reduction	~10

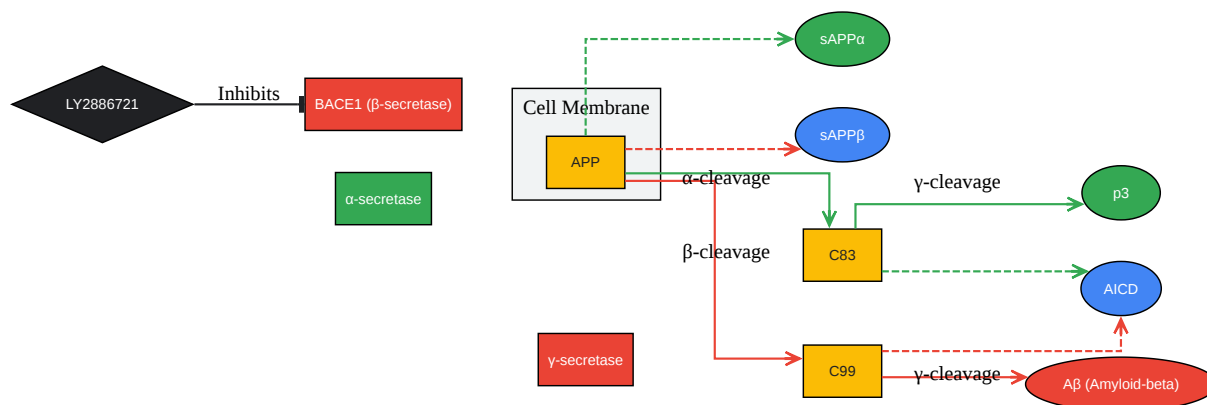
In Vivo Pharmacodynamics

The in vivo efficacy of **LY2886721** in reducing A β levels has been demonstrated in animal models.

Animal Model	Dosage (Oral)	Time Point	Tissue	Analyte	% Reduction (vs. Vehicle)
PDAPP Mice	3 mg/kg	3 hours	Brain	A β	~20%[3]
PDAPP Mice	30 mg/kg	3 hours	Brain	A β	~65%[3]
Beagle Dogs	0.5 mg/kg	9 hours	CSF	A β	~50%[3]

Signaling Pathway

LY2886721 targets the initial step of the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing.



[Click to download full resolution via product page](#)

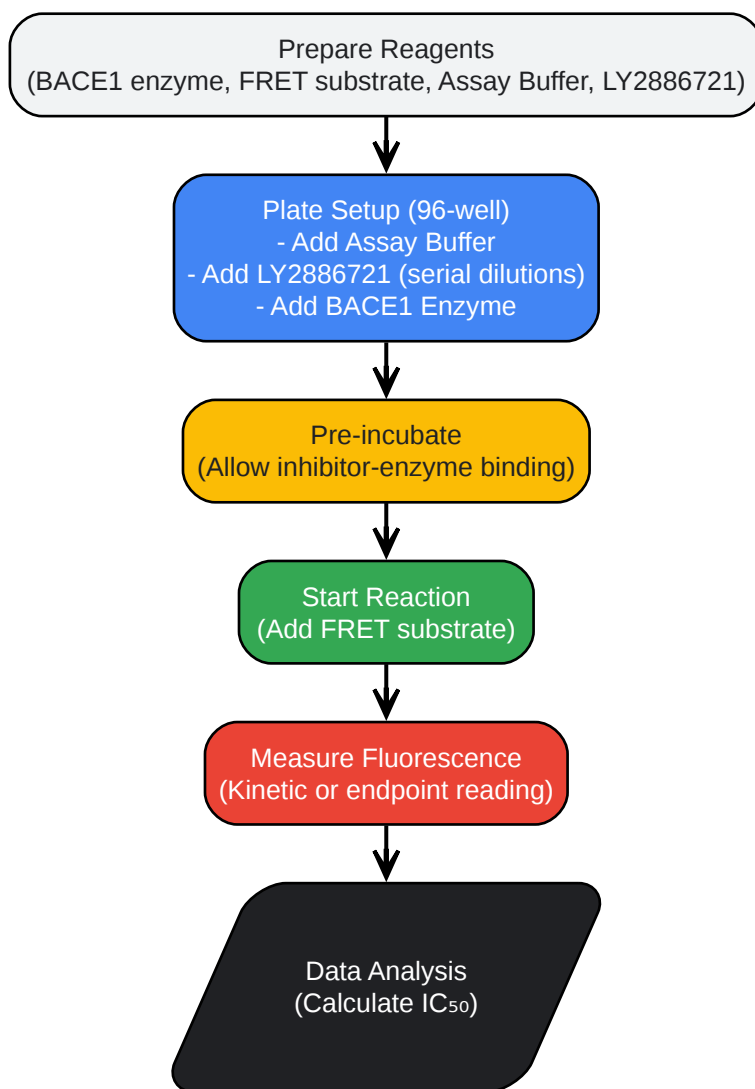
Amyloid Precursor Protein (APP) Processing Pathways

Experimental Protocols

Detailed methodologies for key experiments involving **LY2886721** are outlined below.

In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of **LY2886721** against recombinant human BACE1.[5]



[Click to download full resolution via product page](#)

Workflow for In Vitro BACE1 FRET Assay

Protocol Steps:

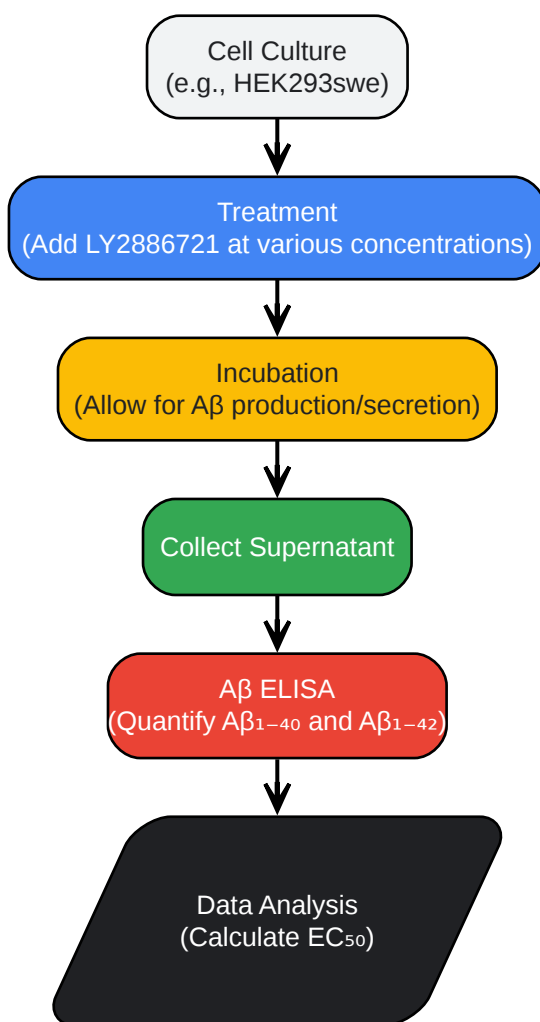
- Reagent Preparation:
 - Prepare a stock solution of **LY2886721** in DMSO.
 - Perform serial dilutions of the stock solution to achieve a range of test concentrations.
 - Dilute recombinant human BACE1 enzyme and the FRET peptide substrate in assay buffer.

- Assay Plate Setup:
 - In a 96-well microplate, add the assay buffer.
 - Add the diluted **LY2886721** or vehicle control to the appropriate wells.
 - Add the diluted BACE1 enzyme to all wells except the negative control.
- Pre-incubation:
 - Pre-incubate the plate to allow for the binding of **LY2886721** to the BACE1 enzyme.
- Reaction Initiation:
 - Initiate the enzymatic reaction by adding the FRET substrate to all wells.
- Fluorescence Measurement:
 - Measure the fluorescence intensity over time (kinetic assay) or at a fixed time point (endpoint assay) using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.
- Data Analysis:
 - Calculate the rate of substrate cleavage from the fluorescence data.
 - Plot the percent inhibition versus the concentration of **LY2886721** and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular A β Reduction Assay (ELISA)

This protocol details the measurement of A β levels in the supernatant of cultured cells (e.g., HEK293swe) treated with **LY2886721** using an enzyme-linked immunosorbent assay (ELISA).

[6]



[Click to download full resolution via product page](#)

Workflow for Cellular Aβ Reduction Assay

Protocol Steps:

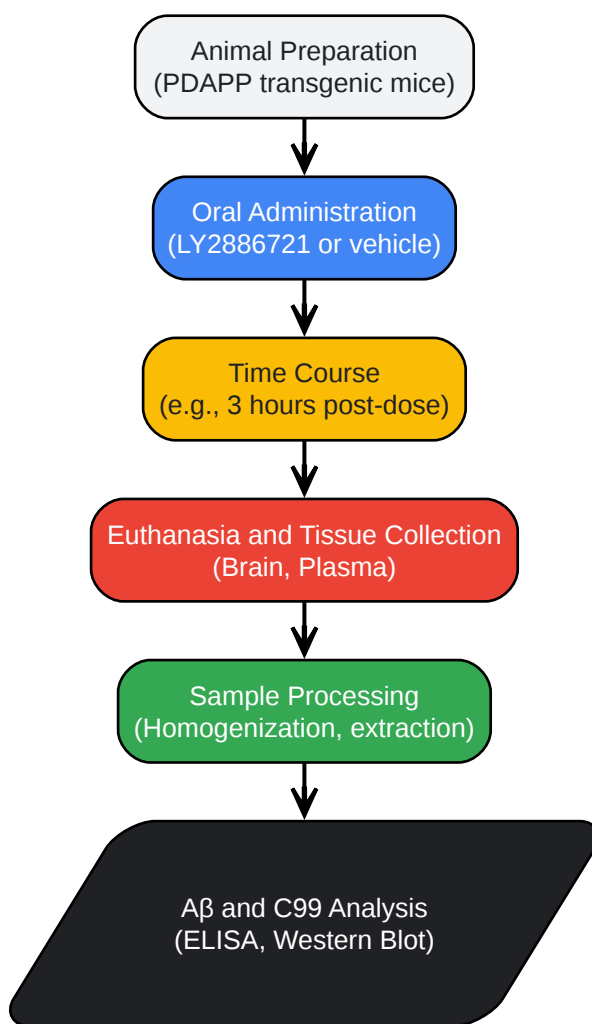
- Cell Culture:
 - Culture HEK293 cells stably expressing human APP with the Swedish mutation (HEK293swe) in appropriate growth medium.
 - Seed the cells in a multi-well plate and allow them to adhere.
- Compound Treatment:
 - Prepare serial dilutions of **LY2886721** in cell culture medium.

- Replace the growth medium with the medium containing different concentrations of **LY2886721** or vehicle control.
- Incubation:
 - Incubate the cells for a sufficient period (e.g., overnight) to allow for APP processing and A β secretion into the medium.[\[4\]](#)
- Supernatant Collection:
 - Carefully collect the cell culture supernatant from each well.
- A β ELISA:
 - Quantify the levels of A β_{1-40} and A β_{1-42} in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve for A β quantification.
 - Calculate the concentration of A β in each sample.
 - Plot the percent reduction in A β levels versus the concentration of **LY2886721** and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Study in PDAPP Mice

This protocol outlines a typical in vivo study to evaluate the pharmacodynamic effects of orally administered **LY2886721** in a transgenic mouse model of Alzheimer's disease (PDAPP mice).

[\[4\]](#)



[Click to download full resolution via product page](#)

Workflow for In Vivo Study in PDAPP Mice

Protocol Steps:

- Animal Preparation:
 - Use a cohort of PDAPP transgenic mice, which overexpress a mutant form of human APP.
 - Acclimate the animals to the housing conditions.
- Dosing:
 - Prepare a formulation of **LY2886721** suitable for oral gavage.

- Administer a single dose of **LY2886721** or vehicle control to the mice.
- Time Course:
 - At a predetermined time point after dosing (e.g., 3 hours), proceed with sample collection.
[3]
- Euthanasia and Tissue Collection:
 - Euthanize the mice according to approved animal care and use protocols.
 - Collect blood for plasma and dissect the brain.
- Sample Processing:
 - Process the plasma samples.
 - Homogenize the brain tissue to prepare lysates for analysis.
- Analysis:
 - Measure the levels of A β in the brain homogenates and plasma using ELISA.
 - Analyze the levels of the C-terminal fragment of APP (C99), a direct product of BACE1 cleavage, in the brain homogenates, often by Western blotting.[5]

Conclusion

LY2886721 is a well-characterized BACE1 inhibitor that has been instrumental in understanding the role of BACE1 in Alzheimer's disease pathology. The data and protocols presented in this guide provide a valuable resource for researchers in the field of neurodegenerative disease and drug discovery. While the clinical development of **LY2886721** was discontinued, the knowledge gained from its study continues to inform the development of new therapeutic strategies targeting the amyloid cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifetechindia.com [lifetechindia.com]
- 2. LY2886721 | ALZFORUM [alzforum.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central A β Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to LY2886721: A BACE1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602832#ly2886721-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com